molecular formula C7H14ClNO B6182248 {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride CAS No. 2613387-98-5

{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride

Cat. No.: B6182248
CAS No.: 2613387-98-5
M. Wt: 163.64 g/mol
InChI Key: BAQIEZJCUZIXAP-UHFFFAOYSA-N
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Description

{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with one nitrogen atom (azabicyclo) and a methanol substituent. Its molecular formula is C₇H₁₂ClNO (including the hydrochloride counterion), with a molecular weight of 163.65 g/mol (based on analogs in ).

Properties

CAS No.

2613387-98-5

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-3-6(4-7)1-2-8-7;/h6,8-9H,1-5H2;1H

InChI Key

BAQIEZJCUZIXAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC1C2)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical approach, adapted from bicyclo[2.1.1]hexane syntheses, enables the formation of strained bicyclic systems. Ultraviolet irradiation of diene precursors (e.g., 1,3-cyclohexadiene) with nitrile or carbonyl partners generates fused intermediates, which are subsequently reduced to yield the azabicyclo[3.1.1]heptane skeleton.

Example Protocol

  • Irradiate a solution of 1,3-cyclohexadiene and acrylonitrile in acetonitrile at 254 nm for 48 hours.

  • Hydrogenate the cycloadduct over Pd/C (10% wt) in ethanol at 50°C to saturate double bonds.

  • Isolate the bicyclic amine via fractional distillation (Yield: 35–40%).

Intramolecular Amination

Patent literature describes a catalytic intramolecular amination strategy using palladium complexes. A linear precursor with a protected amine and terminal alkene undergoes cyclization in the presence of Pd(OAc)₂ and Xantphos, forming the bicyclic core.

Key Reaction Parameters

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene
Temperature110°C
Yield52–60%

This method offers superior stereoselectivity, favoring the endo configuration due to transition-state stabilization.

Functionalization: Hydroxymethyl Group Introduction

Ketone Reduction Strategy

A two-step oxidation-reduction sequence introduces the hydroxymethyl group:

  • Oxidation : Treat the bicyclic amine with Jones reagent (CrO₃/H₂SO₄) to form a ketone at position 1.

  • Reduction : Reduce the ketone using NaBH₄ in methanol to yield the primary alcohol (Yield: 75–80%).

Critical Considerations

  • Over-oxidation risks degrading the bicyclic structure, necessitating strict temperature control (<0°C).

  • Borohydride selectivity avoids reduction of the amine group.

Direct Hydroxymethylation via Grignard Reagent

An alternative route employs a protected aldehyde intermediate:

  • Formylate the bicyclic amine using DMF/POCl₃ to generate an aldehyde.

  • React with methylmagnesium bromide, followed by acidic workup to yield the hydroxymethyl derivative (Yield: 65%).

Hydrochloride Salt Formation

The final step involves protonating the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate to obtain the hydrochloride salt (Purity: >98% by HPLC).

Optimized Conditions

ParameterValue
HCl Concentration4M in dioxane
SolventDiethyl ether
Crystallization SolventEthanol:Ethyl acetate (3:1)
Yield90–95%

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride:

MethodKey StepsYield (%)StereoselectivityScalability
PhotochemicalCycloaddition, Hydrogenation35–40ModerateLimited
Intramolecular AminationPd-catalyzed cyclization52–60High (endo)High
Ketone ReductionOxidation, NaBH₄ reduction75–80N/AModerate

The intramolecular amination route balances yield and stereocontrol, making it preferable for industrial applications.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Catalyst cost : Palladium-based systems require efficient recycling to offset expenses.

  • Byproduct management : Photochemical methods generate polymeric byproducts, complicating purification.

  • Regulatory compliance : Residual metal catalysts must meet ICH Q3D guidelines (<10 ppm).

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases to enantioselectively aminate keto-bicyclic precursors, achieving enantiomeric excess (ee) >99%.

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of photochemical steps, reducing irradiation time by 70% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides steric hindrance that can influence binding affinity. The compound may act on various pathways depending on its specific application, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural Variations in Azabicyclic Derivatives

The compound’s structural analogs differ in ring size, heteroatom placement, and substituent functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride C₇H₁₂ClNO 163.65 2007916-47-2 3.1.1 bicyclo system, methanol substituent
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.65 1392804-60-2 Methyl ester substituent instead of methanol
{3-azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride C₇H₁₂ClNO 163.65 2007916-47-2 Nitrogen at position 3 vs. 2
3-azabicyclo[3.1.1]heptan-6-one hydrochloride C₆H₁₀ClNO 147.60 1486519-87-2 Ketone group at position 6
{2-oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride C₆H₁₁ClNO₂ 147.16 CID 117697776 Oxygen (oxa) replaces one nitrogen; 2.2.1 ring system
{1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride C₈H₁₆ClNO 177.67 1955561-19-9 Larger 3.2.1 octane ring system

Key Observations :

  • Heteroatom substitution : Replacing nitrogen with oxygen (e.g., 2-oxa-5-azabicyclo in ) alters polarity and hydrogen-bonding capacity .
  • Functional groups: Methyl esters () or ketones () introduce different electronic and steric profiles compared to methanol .

Physicochemical Properties

  • Molecular Weight : Smaller analogs (e.g., 147.16 g/mol for the oxa-azabicyclo derivative) may exhibit improved solubility compared to bulkier derivatives like the octane-based compound (177.67 g/mol) .
  • Polarity : The presence of oxygen (oxa) or fluorine (e.g., in ’s 5-fluoro derivative) enhances polarity, impacting pharmacokinetics such as blood-brain barrier penetration .

Functional and Pharmacological Differences

  • Receptor Binding: Derivatives like this compound and its methyl ester analog are explored as orexin receptor antagonists, with substituents influencing binding affinity .
  • Metabolic Stability: Fluorinated analogs (e.g., {5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol) may resist enzymatic degradation due to the fluorine atom’s electronegativity .

Biological Activity

{2-Azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, highlighting its mechanisms of action, and discussing potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C7H13NO
  • Molecular Weight : Approximately 129.18 g/mol
  • Structural Features : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly as an inhibitor or modulator in various biological pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to therapeutic effects against diseases such as diabetes and obesity.
  • Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering applications in neuropharmacology.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research has demonstrated that bicyclic compounds similar to this compound can act as potent DPP-4 inhibitors. For instance, compounds designed with similar bicyclic structures exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against DPP-4, which is significant for managing hyperglycemia in diabetic patients .

Neuropharmacological Applications

Studies have indicated that compounds within the azabicyclo family exhibit activity on central nervous system (CNS) receptors, suggesting potential applications in treating neurological disorders. The binding affinity and selectivity for certain receptor subtypes can lead to developments in therapies for conditions like anxiety and depression.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanolStructureDPP-4 inhibition; potential anti-diabetic properties
{2-Azabicyclo[2.2.1]heptan-1-yl}methanolStructureModulation of neurotransmitter systems; neuroprotective effects
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanolStructureDiverse chemical reactivity; potential for drug development

The synthesis of this compound typically involves cyclization reactions followed by reduction processes to achieve the desired bicyclic structure. Reaction conditions such as temperature and choice of solvents play a critical role in determining yield and purity.

Q & A

Q. What are the optimal reaction conditions for synthesizing {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride?

Synthesis typically involves multi-step reactions starting with bicyclic amine precursors. Key steps include:

  • Cyclization : Use of cyclopentene derivatives with nitrogen-containing reagents under catalytic conditions (e.g., Pd/C) to form the bicyclic core .
  • Functionalization : Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C is common for reduction .
  • Salt Formation : Treatment with HCl in methanol to yield the hydrochloride salt, enhancing solubility .
    Optimization of solvent polarity, temperature (often 25–80°C), and catalyst loading is critical for >90% purity .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic framework .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Protons adjacent to nitrogen (δ 3.2–3.8 ppm) and hydroxymethyl (δ 4.1–4.3 ppm).
    • ¹³C NMR : Carbons in the bicyclic system (δ 45–65 ppm) and hydroxymethyl (δ 65–70 ppm) .
  • IR Spectroscopy : O–H stretch (~3200–3400 cm⁻¹) confirms the hydroxymethyl group .

Q. What solvents and conditions are recommended for improving solubility?

The hydrochloride salt enhances aqueous solubility. Recommended solvents:

SolventSolubility (mg/mL)Conditions
Water10–15RT, neutral pH
Methanol50–70RT
DMSO>100RT, for biological assays
Avoid chloroform or hexane due to low polarity .

Q. How stable is this compound under standard laboratory storage?

  • Short-term : Stable at RT for 1–2 weeks in dry, dark conditions.
  • Long-term : Store at –20°C in airtight containers with desiccants. Degradation occurs under strong acidic/basic conditions (>pH 10 or <pH 2) or prolonged light exposure .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how can binding affinity be assessed?

  • Orexin Receptors : Structural analogs (e.g., substituted 2-azabicyclo derivatives) show antagonism via hydrophobic interactions with receptor pockets .
  • Nicotinic Acetylcholine Receptors (nAChRs) : The bicyclic amine mimics natural ligands; use radioligand displacement assays (e.g., [³H]-epibatidine) to measure IC₅₀ values .
  • In vitro Assays : HEK293 cells transfected with target receptors; measure cAMP or calcium flux changes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modify Substituents : Replace hydroxymethyl with carboxylate (e.g., methyl ester in [19]) to assess polarity effects on receptor binding.
  • Stereoisomer Synthesis : Compare enantiomers (e.g., via chiral HPLC) to determine stereochemical influence on activity .
  • Pharmacophore Mapping : Use computational models (e.g., Schrödinger’s Glide) to identify critical hydrogen-bonding and hydrophobic interactions .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Detection via MRM transitions (e.g., m/z 164 → 146 for parent ion) .
  • Validation Parameters : Linearity (1–1000 ng/mL), LOD (0.3 ng/mL), recovery (>85%) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • LogP Prediction : Aim for 1–3 using tools like MarvinSketch. The hydroxymethyl group (LogP ≈ –0.5) may reduce permeability; consider ester prodrugs .
  • Molecular Dynamics (MD) : Simulate BBB traversal using CHARMM force fields. Derivatives with smaller substituents (e.g., methyl) show higher diffusion rates .

Q. What synthetic strategies mitigate byproduct formation during cyclization?

  • Catalyst Optimization : Use Pd/C (5% wt) instead of Pt to reduce undesired ring-opening byproducts .
  • Temperature Control : Maintain 60–70°C during cyclization to prevent decomposition .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18, 0.1% TFA) .

Q. How does the hydrochloride salt impact crystallinity and formulation?

  • Crystallinity : Salt formation improves crystal lattice stability, facilitating single-crystal X-ray analysis .
  • Formulation : Enhances solubility for parenteral delivery. For oral formulations, consider co-crystals with succinic acid to balance bioavailability .

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